Cas no 898775-71-8 (Cyclopropyl 4-(piperidinomethyl)phenyl ketone)

Cyclopropyl 4-(piperidinomethyl)phenyl ketone is a synthetic organic compound featuring a cyclopropyl ketone moiety linked to a phenyl ring substituted with a piperidinomethyl group. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The cyclopropyl group enhances metabolic stability, while the piperidine moiety offers potential for further functionalization, making it valuable in medicinal chemistry. Its well-defined molecular architecture ensures consistent reactivity, facilitating its use in cross-coupling reactions and other transformations. The compound’s purity and stability under standard conditions further support its utility in research and industrial-scale synthesis.
Cyclopropyl 4-(piperidinomethyl)phenyl ketone structure
898775-71-8 structure
Product Name:Cyclopropyl 4-(piperidinomethyl)phenyl ketone
CAS No:898775-71-8
MF:C16H21NO
MW:243.344044446945
MDL:MFCD03841486
CID:1945410
PubChem ID:24724320
Update Time:2025-06-11

Cyclopropyl 4-(piperidinomethyl)phenyl ketone Chemical and Physical Properties

Names and Identifiers

    • cyclopropyl-[4-(piperidin-1-ylmethyl)phenyl]methanone
    • CYCLOPROPYL 4-(PIPERIDIN-1-YLMETHYL)PHENYL KETONE
    • CTK5G5488
    • AG-H-65591
    • cyclopropyl 4-(piperidinomethyl)phenyl ketone
    • MFCD03841486
    • 898775-71-8
    • DTXSID70642719
    • Cyclopropyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
    • AKOS016019822
    • cyclopropyl4-(piperidinomethyl)phenylketone
    • Cyclopropyl 4-(piperidinomethyl)phenyl ketone
    • MDL: MFCD03841486
    • Inchi: 1S/C16H21NO/c18-16(15-8-9-15)14-6-4-13(5-7-14)12-17-10-2-1-3-11-17/h4-7,15H,1-3,8-12H2
    • InChI Key: XBZSDKFTIIKPOS-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)CN1CCCCC1)C1CC1

Computed Properties

  • Exact Mass: 243.16200
  • Monoisotopic Mass: 243.162314293Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 3.20310

Cyclopropyl 4-(piperidinomethyl)phenyl ketone Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Cyclopropyl 4-(piperidinomethyl)phenyl ketone Suppliers

Amadis Chemical Company Limited
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(CAS:898775-71-8)Cyclopropyl 4-(piperidinomethyl)phenyl ketone
Order Number:A1188974
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:08
Price ($):393.0
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Additional information on Cyclopropyl 4-(piperidinomethyl)phenyl ketone

Cyclopropyl 4-(piperidinomethyl)phenyl ketone (CAS No. 898775-71-8): A Comprehensive Overview

Cyclopropyl 4-(piperidinomethyl)phenyl ketone, identified by its Chemical Abstracts Service (CAS) number 898775-71-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its cyclopropyl and piperidinomethyl substituents on a phenyl ketone backbone, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for drug discovery.

The structural motif of Cyclopropyl 4-(piperidinomethyl)phenyl ketone combines the rigidity of the cyclopropyl ring with the nitrogen-rich piperidine moiety, which is known for its ability to enhance binding affinity and selectivity in biological targets. The phenyl ketone core provides a versatile platform for further chemical modifications, enabling the synthesis of analogs with tailored properties. This compound's unique structural features have positioned it as a candidate for exploring novel therapeutic interventions.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders, cancer, and inflammatory conditions. The piperidinomethyl group in Cyclopropyl 4-(piperidinomethyl)phenyl ketone is particularly noteworthy, as it is frequently incorporated into drug candidates due to its ability to interact with various protein targets. For instance, piperidine derivatives have shown promise in inhibiting kinases and other enzymes involved in signal transduction pathways.

Recent studies have highlighted the potential of cyclopropyl-containing compounds as pharmacophores. The cyclopropyl ring, being a three-membered carbon heterocycle, introduces steric constraints that can influence the binding mode of a molecule to its target. This structural feature has been exploited in the design of drugs that require precise spatial orientation within the active site of an enzyme or receptor. The combination of these elements in Cyclopropyl 4-(piperidinomethyl)phenyl ketone suggests that it may exhibit unique interactions with biological targets.

The pharmaceutical industry has increasingly relied on computational methods and high-throughput screening to identify lead compounds for drug development. The structural complexity of Cyclopropyl 4-(piperidinomethyl)phenyl ketone makes it an attractive candidate for these approaches. Its molecular framework allows for diverse functionalization, enabling researchers to explore a wide range of chemical space. This flexibility is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

One area where this compound shows particular promise is in the treatment of neurological disorders. Piperidine derivatives have been extensively studied for their potential to modulate neurotransmitter systems. The presence of the piperidinomethyl group in Cyclopropyl 4-(piperidinomethyl)phenyl ketone suggests that it may interact with receptors or enzymes involved in conditions such as Alzheimer's disease, Parkinson's disease, and depression. Preclinical studies have begun to explore these possibilities, with early results indicating promising activity.

In addition to its potential applications in neurology, Cyclopropyl 4-(piperidinomethyl)phenyl ketone may also have relevance in oncology research. Ketones are well-known for their ability to act as bioisosteres, replacing other functional groups while maintaining or enhancing biological activity. The phenyl ketone core in this compound could serve as a scaffold for developing inhibitors of kinases and other enzymes implicated in cancer progression. Furthermore, the cyclopropyl group may contribute to improved solubility and metabolic stability, which are critical factors in drug design.

The synthesis of Cyclopropyl 4-(piperidinomethyl)phenyl ketone presents an interesting challenge due to its complex structural features. Advances in synthetic methodologies have enabled the efficient construction of such molecules, leveraging techniques such as cross-coupling reactions and transition metal catalysis. These methods have allowed chemists to access intricate molecular architectures while maintaining high yields and purity. The development of novel synthetic routes continues to be an area of active research.

The pharmacological evaluation of Cyclopropyl 4-(piperidinomethyl)phenyl ketone has revealed several intriguing properties. In vitro studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors relevant to neurological and oncological diseases. These findings underscore the compound's potential as a lead molecule for further drug development. However, additional research is needed to fully elucidate its mechanism of action and optimize its pharmacological profile.

The future direction of research on Cyclopropyl 4-(piperidinomethyl)phenyl ketone will likely focus on several key areas. First, further exploration of its biological activity through preclinical studies will be essential to validate its therapeutic potential. Second, optimization of its chemical structure will be necessary to improve pharmacokinetic properties such as bioavailability and metabolic stability. Finally, investigation into its mechanism of action will provide insights into how it interacts with biological targets at the molecular level.

In conclusion, Cyclopropyl 4-(piperidinomethyl)phenyl ketone (CAS No. 898775-71-8) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a cyclopropyl ring and piperidinomethyl substituent on a phenyl ketone backbone makes it a versatile scaffold for drug discovery. As research continues to uncover new therapeutic applications and synthetic strategies, this compound is poised to play a significant role in the development of next-generation pharmaceuticals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898775-71-8)Cyclopropyl 4-(piperidinomethyl)phenyl ketone
A1188974
Purity:99%
Quantity:1g
Price ($):393.0
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